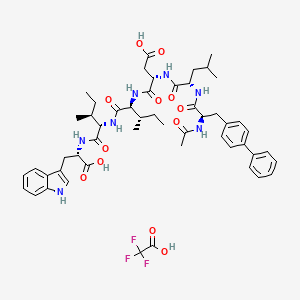
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is a synthetic peptide compound. It is known for its role as an endothelin receptor antagonist, which means it can block the action of endothelin, a potent vasoconstrictor. This compound is often used in scientific research to study the mechanisms of vasoconstriction and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is carefully monitored to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, especially if they contain reactive groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Scientific Research Applications
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA has several applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of endothelin in cellular processes.
Medicine: Explores potential therapeutic applications for cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to endothelin receptors, thereby blocking the action of endothelin. This prevents vasoconstriction and helps in the study of cardiovascular conditions. The molecular targets include endothelin receptors A and B, and the pathways involved are related to vasoconstriction and blood pressure regulation .
Comparison with Similar Compounds
Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH: Another endothelin receptor antagonist with a similar structure.
Ac-D-Dip-Leu-Asp-Ile-Ile-Trp-OH: A variant with a different amino acid sequence but similar function.
Uniqueness: Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is unique due to its specific sequence and the presence of biphenylalanine (Bip), which enhances its binding affinity and specificity for endothelin receptors .
Properties
Molecular Formula |
C52H66F3N7O12 |
|---|---|
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H65N7O10.C2HF3O2/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33;3-2(4,5)1(6)7/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67);(H,6,7)/t29-,30-,38-,39+,40-,41-,43-,44-;/m0./s1 |
InChI Key |
CGWDTVBVLNBPJJ-LXVORYIZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)
![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)
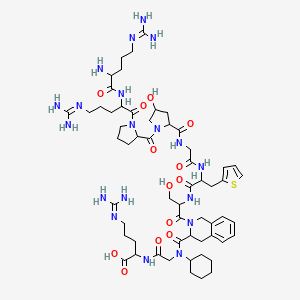
![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
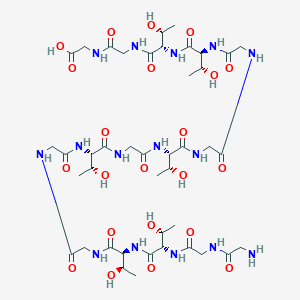
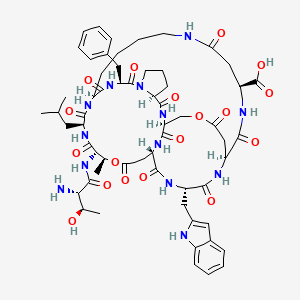
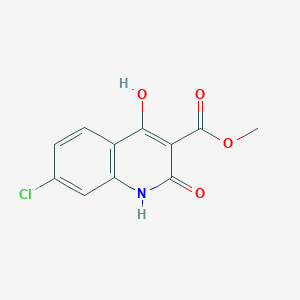
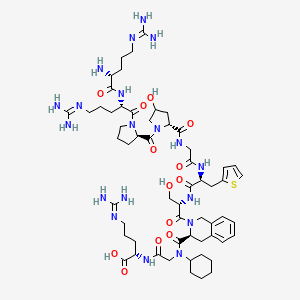
![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)
![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
